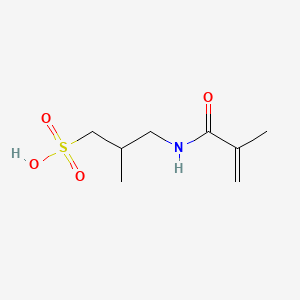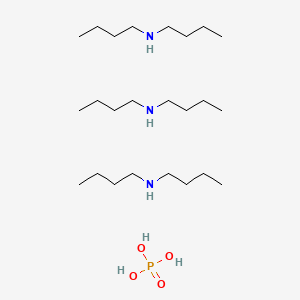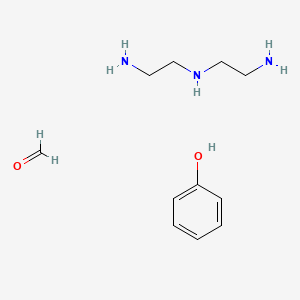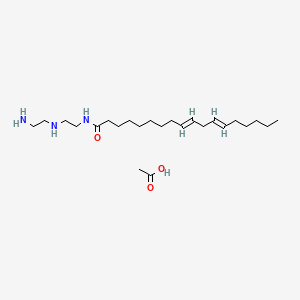
N,N'-Bis(2-(dimethylamino)phenyl)hydrazodicarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound features two dimethylamino groups attached to phenyl rings, which are further connected to a hydrazodicarbothioamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(2-(dimethylamino)phenyl)hydrazodicarbothioamide typically involves the reaction of 2-(dimethylamino)aniline with carbon disulfide and hydrazine hydrate under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for N,N’-Bis(2-(dimethylamino)phenyl)hydrazodicarbothioamide are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-Bis(2-(dimethylamino)phenyl)hydrazodicarbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.
Aplicaciones Científicas De Investigación
N,N’-Bis(2-(dimethylamino)phenyl)hydrazodicarbothioamide has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N,N’-Bis(2-(dimethylamino)phenyl)hydrazodicarbothioamide involves its interaction with molecular targets through its functional groups. The dimethylamino groups can participate in hydrogen bonding and electrostatic interactions, while the hydrazodicarbothioamide core can engage in redox reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Bis(2-dimethylaminophenyl)thiourea: Similar structure but with a thiourea core.
N,N’-Bis(2-diethylaminophenyl)thiourea: Similar structure with diethylamino groups instead of dimethylamino groups.
Uniqueness
The presence of dimethylamino groups also enhances its solubility and interaction capabilities .
Propiedades
Número CAS |
93803-51-1 |
|---|---|
Fórmula molecular |
C18H24N6S2 |
Peso molecular |
388.6 g/mol |
Nombre IUPAC |
1-[2-(dimethylamino)phenyl]-3-[[2-(dimethylamino)phenyl]carbamothioylamino]thiourea |
InChI |
InChI=1S/C18H24N6S2/c1-23(2)15-11-7-5-9-13(15)19-17(25)21-22-18(26)20-14-10-6-8-12-16(14)24(3)4/h5-12H,1-4H3,(H2,19,21,25)(H2,20,22,26) |
Clave InChI |
QFIBJQLJFNQNQG-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=CC=C1NC(=S)NNC(=S)NC2=CC=CC=C2N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Octanamide, N-[5-[(aminodithioxoethyl)amino]-4-methylpentyl]-](/img/structure/B12672418.png)
![Methyl 3,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B12672422.png)




